molecular formula C9H10N4O B8379458 4,5,6,7-Tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carbaldehyde

4,5,6,7-Tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carbaldehyde

Cat. No.: B8379458
M. Wt: 190.20 g/mol
InChI Key: BVVUGOXDSBCJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

1,2,5,7-tetrazatricyclo[6.4.0.02,6]dodeca-3,5,7-triene-4-carbaldehyde

InChI

InChI=1S/C9H10N4O/c14-6-7-5-13-9(10-7)11-8-3-1-2-4-12(8)13/h5-6H,1-4H2

InChI Key

BVVUGOXDSBCJRS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=NC(=CN32)C=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.01 M Diisobutylalminium hydride in toluene (1.06 mL) was added dropwise to the solution of 4,5,6,7-tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carboxylic acid ethyl ester (100 mg) in dry THF (5 mL) at −78° C. under a nitrogen atmosphere. The reaction mixture was stirred for 30 minutes at −78° C. and treated with ethanol (ca. 1 mL). The mixture was warmed to 0° C. and stirred for 1 h at 0° C. The reaction solution was diluted with ethyl acetate (20 mL), treated with 0.5 mL saturated ammonium chloride solution, and sonicated for ca. 5 minutes (until a precipitate was deposited enough). The mixture was dried (Na2SO4) and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure. The residue was crystallized from dichloromethane and diethyl ether to give the title compound (47.4 mg, 58%). 1H-NMR (400 MHz, CDCl3) δ 2.16-2.27 (m, 4H), 3.14 (t, 2H, J=6.1 Hz), 4.39 (t, 2H, J=5.7 Hz), 7.53 (s, 1H), 10.01 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5,6,7-tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carboxylic acid ethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
58%

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